N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine
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Overview
Description
Benzothiazole derivatives, such as the compound , have been recognized for their distinctive structures and broad spectrum of biological effects . They are often found in many marine and natural plant products . These compounds have been studied extensively due to their diverse chemical reactivity and broad spectrum of biological activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways. These include condensation reactions of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . In one study, the synthesis of N-(1,3 benzothiazole-2-yl)-2chloroacetamide was achieved from the acetylation of 2-amino benzothiazole derivatives in the presence of TEA in chloroform .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
The formal acylation of the benzothiazoles is achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Physical and Chemical Properties Analysis
Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C . The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of the active compound were predicted using Swiss ADME and admetSAR web servers .Scientific Research Applications
Antioxidant Properties
A study discussed the synthesis of novel thiazole derivatives, including those structurally related to the compound . These compounds were evaluated for their in vitro antioxidant properties. Some synthesized compounds showed potent antioxidant activity (Jaishree, Ramdas, Sachin, & Ramesh, 2012).
Synthesis of Heterocycles
Another research explored the synthesis of benzothiazoles and related heterocycles. The study provided a general and efficient approach for heterocyclizations, contributing to the field of organic synthesis (Katritzky et al., 2000).
Catalysis in Organic Reactions
A paper reported on the use of N-heterocyclic carbenes derived from similar compounds for catalyzing cycloaddition between α,β-unsaturated aldehydes and azomethine imines. This process resulted in the synthesis of substituted pyridazinones (Chan & Scheidt, 2007).
Antibacterial and Antifungal Activity
Research into N-substituted-3-chloro-2-azetidinones, structurally related to the query compound, indicated that some synthesized compounds exhibited good to moderate antibacterial activity against various microorganisms (Chavan & Pai, 2007).
Structural Analysis and Bioactivity
A study focused on the synthesis and structural analysis of pyrazole derivatives, including N-(pyridin-2-yl)benzothiazol-2-amines. These compounds' biological activities, including antimicrobial properties, were also explored (Titi et al., 2020).
Substituent Effects on Antibacterial Activity
Research on nitrogen-carbon-linked oxazolidinone antibacterial agents included the examination of substituent effects on their activity, contributing to the understanding of antibacterial pharmacophores (Genin et al., 2000).
Mechanism of Action
While the specific mechanism of action for “N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine” is not explicitly mentioned in the search results, benzothiazole derivatives have been found to exhibit a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities .
Future Directions
Benzothiazole derivatives have shown promise in the field of medicinal chemistry due to their remarkable pharmacological potentialities . Future research could focus on exploring new anti-tumor small molecule drugs that simultaneously have anti-inflammatory and anticancer properties based on the advantages of benzothiazole frameworks . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-15(10-3-4-12-13(6-10)22-9-16-12)20-7-11(8-20)18-14-2-1-5-17-19-14/h1-6,9,11H,7-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWJDSWKGASNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)NC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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